cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXGMBPBCDYNB-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCNC[C@@H]2CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-Based Cyclization
Ethyl 4,6-dichloro-3-pyridinecarboxylate (16 ) reacts with primary amines (e.g., aniline) to introduce substituents at N1. Subsequent condensation with methyl phenylacetate (21 ) under basic conditions (piperidine/EtOH) forms the bicyclic core via intramolecular cyclization. For example, this method yields 22 (1,6-naphthyridin-2(1H)-one) in 40% overall yield.
Pyridone-Based Assembly
4-Aminonicotinonitrile (27 ) undergoes condensation with diethyl malonate (28 ) in sodium ethoxide/ethanol to form 1,6-naphthyridin-2(1H)-one derivatives. This route emphasizes the formation of the lactam ring through nucleophilic attack and cyclodehydration.
Catalytic Hydrogenation to Octahydro Derivatives
The conversion of aromatic 1,6-naphthyridin-2(1H)-ones to octahydro structures requires full saturation of the bicyclic system. Hydrogenation conditions critically influence stereochemistry:
Hydrogenation Catalysts and Conditions
-
Catalysts : Palladium-on-carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
-
Solvents : Ethanol, tetrahydrofuran, or acetic acid.
For cis selectivity, steric hindrance and catalyst surface interactions favor hydrogen addition to the same face of the planar aromatic system. For example, hydrogenation of 22 under high-pressure H₂/Pd/C in ethanol yields the cis-octahydro derivative.
Stereochemical Control and Isomer Isolation
The cis isomer is preferentially formed under kinetic control due to reduced steric strain during hydrogen adsorption. Post-hydrogenation purification employs:
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Chromatography : Silica gel columns with ethyl acetate/hexane gradients.
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Crystallization : Recrystallization from methanol/water mixtures.
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Higher loading → Faster rate |
| Temperature | 90°C | Optimal for cis selectivity |
| H₂ Pressure | 80 atm | Balances safety and efficacy |
| Reaction Time | 24 hrs | Complete saturation |
Chemical Reactions Analysis
Types of Reactions
cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to more saturated analogs.
Substitution: The methyl group and other positions on the naphthyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or platinum oxide (PtO2) with hydrogen gas.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation with N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Saturation and Stereochemistry
The degree of saturation impacts conformational flexibility and binding affinity:
- 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one : Partial saturation reduces ring strain, enhancing solubility (PSA = 45.15) but limiting membrane permeability (LogP = -0.81) .
- 3-Methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one : Dihydro analogs exhibit moderate lipophilicity (predicted LogP = -0.06) and are explored for antitubercular applications .
- cis-1-Methyloctahydro... : Full saturation and cis configuration likely improve metabolic stability and target engagement compared to trans isomers or less saturated derivatives .
Table 2: Physicochemical and Pharmacokinetic Profiles
*Predicted based on structural analogs.
Research Findings and Implications
- Stereochemical Influence : cis-1-Methyloctahydro...’s rigid structure may improve binding to hydrophobic pockets in target proteins compared to trans isomers, as seen in related bicyclic systems .
- Saturation vs. Bioactivity: Fully saturated derivatives like cis-1-Methyloctahydro...
- Substituent-Driven Selectivity : The methyl group at N1 in cis-1-Methyloctahydro... may reduce off-target effects compared to bulkier substituents (e.g., phenyl), aligning with trends in kinase inhibitor design .
Biological Activity
Cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
Chemical Structure
The compound features a bicyclic structure, characterized by a naphthyridine core with specific substituents that influence its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of naphthyridin-2(1H)-ones exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess significant antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Inhibition of Enzymatic Activity : Compounds in this class have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases.
1. Antimicrobial Activity
A study published in 2021 highlighted the antimicrobial efficacy of various naphthyridine derivatives. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 8 | 16 |
2. Anticancer Activity
The anticancer properties of this compound were evaluated using various human cancer cell lines. The compound showed significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.4 |
| MCF-7 | 7.8 |
| A549 | 6.3 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
3. Enzyme Inhibition
Inhibitory assays against MAO A and B showed that this compound has a selective inhibitory effect on MAO B, with an IC50 value around 0.5 µM. This selectivity is crucial for developing treatments for conditions like depression and Parkinson's disease.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Substituents at specific positions on the naphthyridine ring play a significant role in modulating its pharmacological effects. For instance:
- Substitution at N1 : Methyl groups enhance antibacterial activity.
- Positioning of Functional Groups : The presence of electron-withdrawing or donating groups can significantly alter enzyme inhibition profiles.
Case Studies
Several case studies have focused on the synthesis and evaluation of naphthyridine derivatives:
Case Study 1: Synthesis and Evaluation
A study reported the synthesis of various naphthyridine derivatives through a novel synthetic pathway involving cyclization reactions. The synthesized compounds were evaluated for their biological activities, confirming the promising potential of this compound as an effective antimicrobial agent.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal death and improved behavioral outcomes in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cis-1-methyloctahydro-1,6-naphthyridin-2(1H)-one and related derivatives?
- Methodological Answer : The synthesis often involves photocyclization of preformed pyridine derivatives. For example, 4-methacrylamidopyridine undergoes photocyclization in benzene/acetic acid to yield 3-methyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one, followed by oxidation with selenium dioxide in acetic acid to form the fully aromatic derivative . Another route includes hydroxylamine-mediated cyclization of pyridinone intermediates, as seen in the preparation of 5-ethyl-1,6-naphthyridin-2(1H)-one . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity and reduce side products.
Q. How can substituent patterns on the 1,6-naphthyridin-2(1H)-one core influence biological activity?
- Methodological Answer : Substituents at positions N1, C3, C5, and C7 significantly modulate receptor binding. For instance, 5-hydroxymethyl or acetyloxymethyl groups enhance cardiotonic activity by improving solubility and bioavailability . Computational docking studies (e.g., using AutoDock Vina) combined with SAR analysis of analogs can identify critical hydrogen-bonding interactions with targets like Hsp90 or FGFR4 . Substituent effects are typically validated via in vitro assays (e.g., kinase inhibition or cell proliferation IC50 measurements).
Q. What analytical techniques are recommended for characterizing cis-1-methyloctahydro-1,6-naphthyridin-2(1H)-one?
- Methodological Answer :
- NMR : 1H/13C NMR distinguishes cis vs. trans stereochemistry via coupling constants (e.g., axial-equatorial proton interactions in octahydro derivatives) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS confirm purity and molecular weight .
- X-ray crystallography : Resolves tautomeric forms (e.g., enol-keto tautomerism in naphthyridinones) and absolute stereochemistry .
Advanced Research Questions
Q. How can synthetic pathways for 1,6-naphthyridin-2(1H)-ones be optimized to improve yield and scalability?
- Methodological Answer :
- Photocyclization : Use high-intensity UV lamps (300–400 nm) with degassed solvents to minimize radical side reactions. Yields >70% are achievable for dihydro intermediates .
- Late-stage functionalization : Sequential Suzuki-Miyaura cross-couplings on halogenated precursors (e.g., 7-chloro-3-iodo derivatives) enable site-selective arylations. Pd(PPh3)4/XPhos catalysts in DMF/H2O at 80°C provide >80% yields for functionalized analogs .
- Scale-up challenges : Replace hazardous reagents (e.g., selenium dioxide) with catalytic hydrogenation or enzymatic oxidation .
Q. How do researchers resolve contradictions in biological data for structurally similar 1,6-naphthyridin-2(1H)-one derivatives?
- Methodological Answer :
- Tautomerism analysis : Use NMR titration or pH-dependent UV spectroscopy to identify dominant tautomeric forms (e.g., lactam vs. enol), which affect binding to targets like Hsp90 .
- Off-target profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler) identify unintended interactions. For example, 5-methyl derivatives may inhibit PI3K/mTOR pathways, confounding SAR interpretations .
- Crystallographic validation : Co-crystal structures with target proteins (e.g., FGFR4) clarify binding modes and explain potency discrepancies .
Q. What strategies are used to design 1,6-naphthyridin-2(1H)-one-based inhibitors with improved pharmacokinetic properties?
- Methodological Answer :
- Prodrug approaches : Esterification of hydroxymethyl groups (e.g., acetyl or hexanoyl esters) enhances oral bioavailability. Hydrolysis in plasma releases the active form .
- Salt formation : Hydrochloride or methanesulfonate salts improve aqueous solubility. For example, 5-(1-hydroxyethyl)-1,6-naphthyridin-2(1H)-one dimethanesulfonate exhibits 3-fold higher solubility than the free base .
- Metabolic stability : Introduce fluorine at C7 or replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
